2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide features a pteridin core substituted with a 4-chlorobenzyl group at position 3, a sulfanyl linker at position 2, and an acetamide side chain terminating in a 3,4-dimethylphenyl group. This structure combines electron-withdrawing (chlorophenyl) and lipophilic (dimethylphenyl) moieties, which may influence its physicochemical properties and bioactivity.
Properties
Molecular Formula |
C23H20ClN5O2S |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN5O2S/c1-14-3-8-18(11-15(14)2)27-19(30)13-32-23-28-21-20(25-9-10-26-21)22(31)29(23)12-16-4-6-17(24)7-5-16/h3-11H,12-13H2,1-2H3,(H,27,30) |
InChI Key |
QZYBQXPIRSZTQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps. One common route includes the reaction of 4-chlorobenzylamine with a pteridine derivative under controlled conditions to form the intermediate. This intermediate is then reacted with 3,4-dimethylphenylacetyl chloride in the presence of a base to yield the final product. The reaction conditions often involve solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-({3-[(4-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Core Heterocycle Variations
- Pteridin vs. Quinazolin/Thienopyrimidin: The pteridin core (two fused pyrimidine rings) in the target compound contrasts with quinazolin () and thienopyrimidin () cores in analogs.
Substituent Analysis
Acetamide Side Chain :
- The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 4-sulfamoylphenyl group in 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (). This substitution likely improves membrane permeability but may reduce hydrogen-bonding capacity .
- Analogous compounds with 4-methylphenyl () or 2,4,6-trimethylphenyl () groups exhibit varying steric hindrance, which could affect binding to hydrophobic protein pockets .
- Chlorophenyl vs.
Physical Properties
Binding Affinity and Docking Studies
Crystal Structure and Stability
- Hydrogen Bonding :
Unlike the N–H⋯O hydrogen-bonded dimers in dichlorophenyl acetamides (), the target compound’s methyl groups may limit intermolecular H-bonding, reducing crystal stability but improving bioavailability .
Key Research Findings
SAR Trends :
- Chlorophenyl and methyl groups enhance lipophilicity, critical for blood-brain barrier penetration.
- Sulfanyl linkers improve metabolic stability compared to oxygen-based linkers .
NMR Profiling :
- Chemical shifts in the pteridin region (δ 7.2–8.0 ppm) differ from quinazolin analogs (), aiding structural confirmation .
Thermal Stability :
- High melting points (~270–290°C) suggest robust thermal stability, comparable to sulfamoylphenyl analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
